
Levobupivacaine hydrochloride
Übersicht
Beschreibung
Levobupivacaine hydrochloride is the S(-)-enantiomer of racemic bupivacaine, a long-acting amide-type local anesthetic. It reversibly blocks voltage-gated sodium channels, inhibiting neuronal impulse transmission to produce analgesia and anesthesia . Its molecular formula is C₁₈H₂₈N₂O·HCl, with a molecular weight of 324.89 g/mol . Synthesized via chiral separation using L-(–)-dibenzoyl tartaric acid, it achieves high purity (99.90% chemical purity, 99.30% enantiomeric excess (ee)), surpassing earlier methods (91–99% ee) . Industrially scalable (20 kg batches), the process is optimized for safety, cost, and environmental sustainability . Clinically, it is favored for its reduced cardiotoxicity compared to the R(+)-enantiomer in bupivacaine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Levobupivacainhydrochlorid beginnt typischerweise mit der chiralen Trennung von (R,S)-N-(2,6-Dimethylphenyl)piperidin-2-carboxamid unter Verwendung von L-(–)-Dibenzoyltartarsäure. Anschließend erfolgt eine Substitutionsreaktion und ein Salzungsprozess, um Levobupivacainhydrochlorid mit hoher Reinheit und enantiomerem Überschuss zu erhalten .
Industrielle Produktionsmethoden: Die Produktion im industriellen Maßstab beinhaltet die Optimierung des Syntheseprozesses, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst Schritte wie chirale Trennung, Substitutionsreaktionen und Kristallisation. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Qualität des Endprodukts zu überwachen und sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Levobupivacainhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Diese sind entscheidend für den Syntheseprozess, bei dem bestimmte Substituenten eingeführt werden, um die gewünschte chemische Struktur zu erreichen.
Oxidations- und Reduktionsreaktionen: Diese Reaktionen sind an den Stoffwechselwegen von Levobupivacainhydrochlorid im Körper beteiligt.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Butylchlorformiat und Triethylamin werden unter kontrollierten Temperaturbedingungen verwendet.
Oxidations- und Reduktionsreaktionen: Enzyme wie CYP3A4 und CYP1A2 vermitteln diese Reaktionen im Körper.
Hauptprodukte, die gebildet werden:
Desbutyl-Levobupivacain: Entsteht durch Stoffwechselwege.
3-Hydroxy-Levobupivacain: Ein weiteres Stoffwechselprodukt.
Wissenschaftliche Forschungsanwendungen
Regional Anesthesia
Levobupivacaine is extensively used in regional anesthesia techniques, including:
- Epidural Anesthesia : It is commonly administered for pain relief during labor and surgical procedures. Studies indicate that levobupivacaine provides effective analgesia with a similar onset time to bupivacaine but with fewer adverse effects on cardiovascular stability .
- Brachial Plexus Blocks : In supraclavicular brachial plexus blocks, levobupivacaine has demonstrated faster onset times for both sensory and motor blocks compared to bupivacaine, making it a preferred choice for upper limb surgeries .
- Peripheral Nerve Blocks : Its application extends to various peripheral nerve blocks, where it effectively manages postoperative pain while minimizing systemic toxicity .
Ocular Surgery
Levobupivacaine is also utilized in ocular surgeries, such as cataract procedures and vitreoretinal surgeries. Its low toxicity profile makes it suitable for these sensitive applications, providing effective analgesia without significant cardiovascular risks .
Postoperative Pain Management
In postoperative settings, levobupivacaine can be combined with opioids for enhanced analgesia. Its long duration of action allows for effective pain management following major surgical interventions, thus improving patient comfort and satisfaction .
Comparative Studies and Efficacy
Numerous studies have compared levobupivacaine with other local anesthetics:
These studies collectively support the notion that levobupivacaine not only matches but often exceeds the performance of traditional anesthetics like bupivacaine and lidocaine in various clinical scenarios.
Safety Profile
Levobupivacaine is recognized for its reduced incidence of cardiotoxicity compared to its racemic counterpart, bupivacaine. Clinical evidence suggests that patients receiving levobupivacaine experience fewer adverse cardiac events, making it a safer alternative in high-risk populations .
Case Studies
Several case studies highlight the successful use of levobupivacaine in clinical practice:
- Case Study 1 : A patient undergoing elective cesarean section received epidural anesthesia with levobupivacaine (0.5%). The procedure was completed without complications, and the patient reported satisfactory pain control during recovery .
- Case Study 2 : In a study involving patients undergoing knee arthroscopy, those treated with levobupivacaine experienced significantly lower pain scores postoperatively compared to those treated with bupivacaine, indicating its effectiveness in managing postoperative pain .
Wirkmechanismus
Levobupivacaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in neuronal cell membranes. This blockade prevents the initiation and propagation of nerve impulses, leading to a reversible loss of sensation in the targeted area. The lipophilic nature of levobupivacaine allows it to cross cell membranes easily, enhancing its efficacy as a local anesthetic .
Vergleich Mit ähnlichen Verbindungen
Bupivacaine Hydrochloride
- Chemical Profile : Racemic mixture (50:50 R(+)- and S(-)-enantiomers); molecular weight 324.89 g/mol (anhydrous) .
- Toxicity : The R(+)-enantiomer exhibits higher cardiotoxicity, linked to prolonged QRS intervals and arrhythmias .
- Efficacy : Similar anesthetic potency to levobupivacaine but with a narrower safety margin .
- Synthesis : Traditional routes involve 5–7 steps with lower yields (e.g., 38% over five steps) and racemic resolution challenges .
Ropivacaine Hydrochloride
- Chemical Profile : S(-)-enantiomer; molecular formula C₁₇H₂₆N₂O·HCl ; longer alkyl chain (propyl vs. butyl in levobupivacaine) .
- Toxicity : Lower cardiotoxicity than bupivacaine but marginally higher than levobupivacaine .
- Efficacy : Less potent than bupivacaine/levobupivacaine, requiring higher doses for equivalent effects .
- Synthesis : Requires chiral pool starting materials, increasing complexity and cost .
Mepivacaine Hydrochloride
- Chemical Profile : Shorter duration; molecular formula C₁₅H₂₂N₂O·HCl .
- Toxicity : Lower systemic toxicity but shorter half-life, limiting use in prolonged procedures .
Data Tables
Table 1: Chemical and Pharmacological Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | ee (%) | Cardiac Toxicity | Solubility (H₂O) |
---|---|---|---|---|---|
Levobupivacaine HCl | C₁₈H₂₈N₂O·HCl | 324.89 | 99.30 | Low | 20 mg/mL |
Bupivacaine HCl | C₁₈H₂₈N₂O·HCl | 324.89 | 50 (racemic) | High | 25 mg/mL |
Ropivacaine HCl | C₁₇H₂₆N₂O·HCl | 310.86 | >99 | Moderate | 30 mg/mL |
Mepivacaine HCl | C₁₅H₂₂N₂O·HCl | 282.81 | - | Low | 50 mg/mL |
Sources:
Biologische Aktivität
Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic, primarily used in clinical settings for regional anesthesia. It is recognized for its efficacy and safety profile, particularly in comparison to its racemic counterpart, bupivacaine. This article examines the biological activity of levobupivacaine, focusing on its pharmacological properties, metabolic pathways, and emerging research findings that highlight its potential beyond local anesthesia.
Pharmacological Characteristics
Mechanism of Action
Levobupivacaine exerts its anesthetic effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action is critical for producing local anesthesia during surgical procedures. The compound is a pure S-enantiomer of bupivacaine, which contributes to its reduced toxicity profile compared to the racemic mixture .
Pharmacokinetics
Levobupivacaine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2 and CYP3A), resulting in inactive metabolites such as 3-hydroxy-levobupivacaine. Notably, no unchanged drug is excreted in urine, making it safer for patients with renal impairment .
Clinical Efficacy and Safety
Comparative Studies
Several studies have demonstrated that levobupivacaine offers a favorable safety profile compared to bupivacaine. A randomized controlled trial comparing intrathecal levobupivacaine with ropivacaine showed that while both provided effective anesthesia, levobupivacaine resulted in longer durations of motor block and analgesia without significant adverse effects .
Parameter | Levobupivacaine | Ropivacaine |
---|---|---|
Duration of Motor Block | 290.5 ± 34.67 min | 222.5 ± 23.00 min |
Duration of Analgesia | 309.83 ± 36.45 min | 249.50 ± 22.83 min |
Time to Modified Bromage 3 | 12.17 ± 4.09 min | 7.83 ± 2.84 min |
Emerging Research Findings
Recent studies have explored the potential anticancer properties of levobupivacaine, revealing its ability to induce apoptosis in certain cancer cell lines. Research indicates that levobupivacaine can inhibit glycolysis and oxidative phosphorylation in cancer cells, leading to decreased ATP production and increased markers of apoptosis .
Case Study: Anti-proliferative Effects
In a study examining the effects of levobupivacaine on prostate cancer cells (DU145), it was found that treatment with 1 mM levobupivacaine resulted in significant cell cycle arrest prior to the S-phase and increased levels of reactive oxygen species (ROS). This suggests that levobupivacaine may have applications beyond anesthesia, potentially serving as an adjunct therapy in cancer treatment .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the thermal stability and crystallinity of levobupivacaine hydrochloride?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for thermal profiling. DSC can identify melting points and polymorphic transitions (e.g., peaks at ~90°C and 263°C in heat flow curves), while TGA quantifies mass loss under controlled heating (e.g., -3.8% mass change at 300°C) . X-ray Diffraction (XRD) with angle-intensity plots (e.g., 9.72°–13.37° 2θ peaks) confirms crystallinity and polymorphic forms .
Q. How does this compound’s sodium channel blockade mechanism differ from other local anesthetics like bupivacaine or ropivacaine?
- Methodological Answer : Levobupivacaine, the S(-)-enantiomer of bupivacaine, exhibits stereoselective binding to voltage-gated sodium channels (SCN4A). In vitro electrophysiological assays (e.g., patch-clamp studies) demonstrate its potency in prolonging action potential duration while reducing cardiotoxicity risk compared to racemic bupivacaine. Comparative studies using neuronal cell lines can quantify IC₅₀ values for sodium current inhibition .
Q. What are the validated analytical techniques for assessing this compound purity and enantiomeric composition?
- Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with polarimetric detection is standard for enantiomeric purity. USP monographs specify tests for sulfates (<0.1%), heavy metals (<20 ppm), and residual solvents via gas chromatography. Thin-layer chromatography (TLC) and mass spectrometry (LC-MS/MS) are used for impurity profiling .
Q. How do researchers evaluate levobupivacaine’s cardiac toxicity profile in preclinical models?
- Methodological Answer : Isolated Langendorff heart preparations or cardiomyocyte cultures are exposed to levobupivacaine to measure arrhythmogenic thresholds (e.g., QRS prolongation, QT interval changes). Comparative studies with bupivacaine show levobupivacaine’s lower affinity for cardiac sodium channels (Nav1.5), reducing arrhythmia risk .
Q. What metabolic pathways govern this compound’s pharmacokinetics?
- Methodological Answer : Hepatic cytochrome P450 (CYP3A4/5) mediates N-dealkylation, producing pipecoloxylidide metabolites. In vitro microsomal assays with LC-MS/MS can quantify metabolite ratios. Renal excretion accounts for <10% of unchanged drug, necessitating urine pH modulation studies to assess clearance variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on levobupivacaine’s neurotoxicity?
- Methodological Answer : Phase 4 trials comparing levobupivacaine and ropivacaine in epidural anesthesia (n=114) show conflicting neurotoxicity outcomes. Meta-analyses should stratify data by concentration, exposure duration, and patient comorbidities. In vivo rat models with intrathecal administration (e.g., behavioral assessments of motor/sensory function) provide mechanistic insights .
Q. What experimental designs optimize this compound’s formulation for sustained release?
- Methodological Answer : Electrosprayed poly(D,L-lactide-co-glycolide) (PLGA) microparticles loaded with levobupivacaine can be tested for encapsulation efficiency (UV-spectroscopy) and release kinetics (HPLC). Hyperbaric formulations with baricity adjusters (e.g., dextrose) require density measurements and in vitro diffusion studies across synthetic meningeal membranes .
Q. How do researchers validate levobupivacaine’s role in inducing ferroptosis in cancer cells?
- Methodological Answer : Gastric cancer cell lines (e.g., AGS) treated with levobupivacaine can be assayed for glutathione peroxidase 4 (GPX4) downregulation and lipid peroxidation (malondialdehyde assays). siRNA knockdown of SLC7A11 (a ferroptosis regulator) confirms pathway specificity. In vivo xenograft models assess tumor growth inhibition .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor reaction intermediates during chiral synthesis. Quality-by-Design (QbD) approaches optimize parameters like temperature (critical for enantiomeric purity) and crystallization solvents (e.g., ethanol/water ratios) .
Q. How can computational modeling improve levobupivacaine’s receptor-binding affinity predictions?
Eigenschaften
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27262-48-2 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobupivacaine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.